(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate
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Overview
Description
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate is a chemical compound with the molecular formula C11H22N2O2 and a molecular weight of 214.31 g/mol . It is an off-white solid that is used primarily in research and development settings . This compound is known for its role as a reagent in the preparation of 5HT3 modulators.
Preparation Methods
The synthesis of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate typically involves the reaction of tert-butyl carbamate with 3,5-dimethylpiperazine under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted piperazines and their derivatives .
Scientific Research Applications
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of (3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as the 5HT3 receptor. This interaction modulates the receptor’s activity, influencing neurotransmitter release and signal transduction pathways. The compound’s effects are mediated through binding to the receptor’s active site, leading to conformational changes that alter receptor function.
Comparison with Similar Compounds
(3R,5R)-tert-Butyl 3,5-dimethylpiperazine-1-carboxylate can be compared with other similar compounds, such as:
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate: Lacks the stereochemistry present in the (3R,5R) isomer, which may affect its biological activity.
tert-Butyl 3,5-dimethylpiperazine-1-carboxylate (3S,5S): The enantiomer of the (3R,5R) compound, which may exhibit different pharmacological properties.
The uniqueness of this compound lies in its specific stereochemistry, which can significantly influence its interaction with biological targets and its overall efficacy in research and industrial applications .
Properties
IUPAC Name |
tert-butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-8-6-13(7-9(2)12-8)10(14)15-11(3,4)5/h8-9,12H,6-7H2,1-5H3/t8-,9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZXPHIQZUYMOR-RKDXNWHRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H](N1)C)C(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680192 |
Source
|
Record name | tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
438049-91-3 |
Source
|
Record name | tert-Butyl (3R,5R)-3,5-dimethylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680192 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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